molecular formula C11H9NO5 B100491 2-(2-Hydroxyethyl)-1,3-dioxo-2,3-dihydro-1h-isoindole-5-carboxylic acid CAS No. 17329-32-7

2-(2-Hydroxyethyl)-1,3-dioxo-2,3-dihydro-1h-isoindole-5-carboxylic acid

Cat. No.: B100491
CAS No.: 17329-32-7
M. Wt: 235.19 g/mol
InChI Key: SNBLBYTUNQVQIB-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (HEDICA) is a synthetic compound with a variety of applications in scientific research. It has been used in drug discovery, for the development of new drugs, and in the study of biochemical and physiological effects. HEDICA is a powerful tool for studying biochemical and physiological processes, and it has been used in a variety of laboratory experiments.

Scientific Research Applications

Heparanase Inhibition and Anti-Angiogenic Effects

The derivatives of 2-(2-Hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid have been identified as potent inhibitors of the enzyme heparanase. Heparanase plays a critical role in the degradation of the extracellular matrix, facilitating tumor metastasis and angiogenesis. Compounds such as 2-[4-propylamino-5-[5-(4-chloro)phenyl-benzoxazol-2-yl]phenyl]-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid have demonstrated significant heparanase inhibitory activity, exhibiting IC(50) values in the range of 200-500 nM. These compounds also show a high degree of selectivity for heparanase over human beta-glucuronidase, alongside notable anti-angiogenic properties. Such characteristics suggest their potential as therapeutic agents or as biological tools in research focused on cancer and other diseases related to angiogenesis and extracellular matrix degradation (Courtney et al., 2004).

Chemical Synthesis and Structural Insights

The compound and its derivatives are also subjects of interest in chemical synthesis and structural studies. For instance, the synthesis of 5-Carbonyl-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic Acid Integrin Antagonists involves the condensation of 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid with β-alanine benzyl ester p-toluenesulfonate, leading to compounds that could serve as integrin antagonists. This highlights the compound's relevance in synthesizing molecules with potential biological activity (Deng et al., 2003).

Furthermore, studies on the crystal structures of related compounds, such as salts of (6-carboxymethyl-1,3,5,7-tetraoxo-3,5,6,7-tetrahydro-1H-pyrrolo[3,4-f]isoindol-2-yl)-acetic acid, provide insights into the conformational stability and packing effects in the solid state. Such investigations contribute to our understanding of the structural properties and potential intermolecular interactions of these compounds (Barooah et al., 2008).

Mechanism of Action

The mechanism of action of related compounds has been studied. For instance, a study revealed a synergic behavior of two enzymes, a PET hydrolase (IsPETase) and a mono(2-hydroxyethyl) terephthalate hydrolase (IsMHETase) .

Safety and Hazards

The safety and hazards of related compounds have been reported. For instance, a safety data sheet for phenylboronic acid, a related compound, indicates that it may cause respiratory irritation . Another safety data sheet for HEPES, another related compound, also indicates that it may cause respiratory irritation .

Future Directions

The future directions of related compounds have been discussed. For instance, a study emphasized flexible and self-healable hydrogels as electrolytes for energy storage and energy conversion applications . Another study demonstrated a new method of obtaining pHEMA hydrogels by bulk polymerization, in a single processing step and without the use of cross-linking agents .

Properties

IUPAC Name

2-(2-hydroxyethyl)-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO5/c13-4-3-12-9(14)7-2-1-6(11(16)17)5-8(7)10(12)15/h1-2,5,13H,3-4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBLBYTUNQVQIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353580
Record name N-(2-Hydroxyethyl)trimellitimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17329-32-7
Record name 2,3-Dihydro-2-(2-hydroxyethyl)-1,3-dioxo-1H-isoindole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17329-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Hydroxyethyl)trimellitimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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